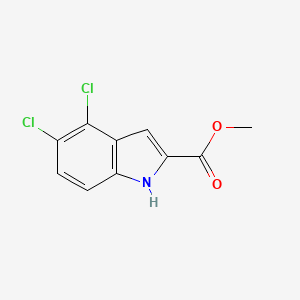

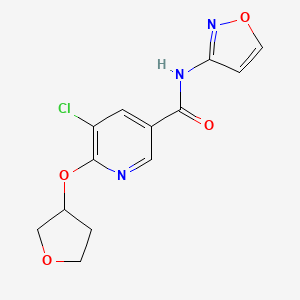

![molecular formula C12H20N4O2 B2669886 Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate CAS No. 2260937-28-6](/img/structure/B2669886.png)

Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate” is a chemical compound . It’s part of a class of compounds known as bicyclo[2.1.1]hexanes . These structures are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds .

Synthesis Analysis

The synthesis of such compounds is still underexplored . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Chemical Reactions Analysis

The chemical reactions involving these types of compounds are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Aplicaciones Científicas De Investigación

Synthesis of Carbocyclic Analogs

This compound serves as a crucial intermediate in the synthesis of carbocyclic analogs of nucleotides and amino acids. For instance, tert-butyl carbamate derivatives have been utilized for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing its role in creating bioactive molecules with potential therapeutic applications (Ober et al., 2004).

Curtius Rearrangement for Boc-protected Amines

The compound is involved in reactions that lead to Boc-protected amines through Curtius rearrangement, a method that allows for the formation of protected amino acids, a fundamental process in peptide synthesis (Lebel & Leogane, 2005).

Deprotection and Acylation Techniques

It is part of deprotection and acylation strategies, particularly in the synthesis of complex molecules like thermopentamine derivatives. Such techniques highlight its significance in the selective modification of molecules, enabling the creation of compounds with specific functional groups (Pak & Hesse, 1998).

Innovative Scaffold for Piperidine Derivatives

Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate could also be an innovative scaffold for the synthesis of piperidine derivatives, which are valuable in medicinal chemistry. The strategic incorporation of azido groups and subsequent transformations could lead to new compounds with potential pharmacological activities (Harmsen et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXAFGSCVXCYJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)

![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)

![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)

![(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2669826.png)